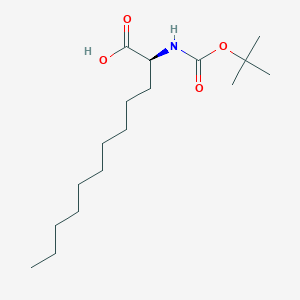
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid, also known as Dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It is a chiral compound, which means that it exists in two mirror-image forms, known as enantiomers. Dexibuprofen is the R-enantiomer of ibuprofen and is known to have better pharmacological properties than its S-enantiomer.
Mecanismo De Acción
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX-1 and COX-2 are two isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in the maintenance of normal physiological functions, while COX-2 is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. This compound selectively inhibits the activity of COX-2, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is rapidly absorbed after oral administration and has a half-life of approximately 2-3 hours. This compound is metabolized in the liver and excreted in the urine. It has been shown to be well-tolerated and has a low incidence of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has several advantages for lab experiments. It is readily available and has a well-established synthesis method. It is also relatively inexpensive and has a low incidence of adverse effects. However, this compound has some limitations for lab experiments. It is a chiral compound, which means that it exists in two mirror-image forms, known as enantiomers. This can complicate experiments that require the use of a single enantiomer. Additionally, this compound has a relatively short half-life, which can limit its usefulness in long-term experiments.
Direcciones Futuras
For the study of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid include its potential use in the treatment of neurodegenerative diseases and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid involves the resolution of racemic ibuprofen using chiral resolving agents. The most commonly used method is the formation of diastereomeric salts with chiral amines. The R-enantiomer is selectively crystallized from the mixture, resulting in the isolation of this compound.
Aplicaciones Científicas De Investigación
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. This compound is also known to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2R)-3-(3,5-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEQHPIGYPNWDM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)



![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)




![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2466859.png)
